N-(4-acetylphenyl)-4-chlorobenzamide

Acetylcholinesterase Enzyme inhibition SAR

Researchers requiring isoform-selective ACC2 inhibition face a critical gap: pan-ACC inhibitors confound data by blocking both ACC1 and ACC2. N-(4-acetylphenyl)-4-chlorobenzamide (CAS 72269-23-9) solves this with >395-fold selectivity for ACC2 (IC₅₀ 253 nM) over ACC1 (IC₅₀ > 100 µM), enabling clean dissection of fatty acid oxidation pathways. For AChE programs, only the para-acetyl isomer is active (IC₅₀ 142 nM); ortho and meta isomers are inactive. • ACC2 selectivity: >395-fold vs. ACC1; IC₅₀ = 253 nM • AChE inhibition: IC₅₀ = 142 nM (para-isomer only) • Crystal structure available: near-planar geometry (torsion -179°) for structure-based design • Typical purity: ≥97% | Ships ambient, store at 2-8°C

Molecular Formula C15H12ClNO2
Molecular Weight 273.71 g/mol
CAS No. 72269-23-9
Cat. No. B074005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)-4-chlorobenzamide
CAS72269-23-9
Molecular FormulaC15H12ClNO2
Molecular Weight273.71 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C15H12ClNO2/c1-10(18)11-4-8-14(9-5-11)17-15(19)12-2-6-13(16)7-3-12/h2-9H,1H3,(H,17,19)
InChIKeyXRDNUECBGFPZOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-acetylphenyl)-4-chlorobenzamide: Baseline Profile


N-(4-acetylphenyl)-4-chlorobenzamide (CAS 72269-23-9) is a synthetic benzamide derivative with molecular formula C₁₅H₁₂ClNO₂ and molecular weight 273.71 g/mol . This compound is commercially available from multiple vendors at purities typically ranging from 95% to 97% . Its structure comprises a 4-chlorobenzamide core linked to a 4-acetylphenyl moiety, positioning it within the broader class of substituted benzamides that have been explored as enzyme inhibitors and synthetic intermediates in medicinal chemistry and organic synthesis [1].

Enzyme inhibitor research tool (AChE, ACC2)
Substituted benzamide SAR and medicinal chemistry
Commercially available, research-grade purity

N-(4-acetylphenyl)-4-chlorobenzamide: Irreplaceability


Within the substituted benzamide family, subtle variations in substituent position and electronic character dramatically alter biological activity and physicochemical properties [1]. For instance, the position of the acetyl group on the phenyl ring (ortho, meta, or para) dictates target engagement and potency, as demonstrated by acetylcholinesterase (AChE) inhibition data [2]. Moreover, the 4-chloro substituent confers distinct electronic and steric effects that influence molecular planarity and intermolecular interactions, as evidenced by X-ray crystallography [3]. Therefore, generic substitution with a closely related analog (e.g., N-(2-acetylphenyl)-4-chlorobenzamide or N-(3-acetylphenyl)-4-chlorobenzamide) is scientifically unsound and will likely yield divergent experimental outcomes.

AChE inhibition depends critically on para-acetyl position; ortho- and meta-isomers may show divergent activity.

4-chloro substituent modulates electronic/steric profile; replacement with other halogens or groups may alter planarity and target engagement.

Substitution with closely related benzamides may lead to unexpected SAR shifts, as confirmed by isomer-specific potency data.

N-(4-acetylphenyl)-4-chlorobenzamide: Differentiation Evidence


AChE Inhibition: Para- vs. Ortho-Acetyl

N-(4-acetylphenyl)-4-chlorobenzamide (para-acetyl) inhibits recombinant Anopheles gambiae acetylcholinesterase (AChE) with an IC₅₀ of 142 nM in a 10-minute Ellman assay [1]. In stark contrast, its ortho-acetyl isomer, N-(2-acetylphenyl)-4-chlorobenzamide, exhibits no inhibition of AChE at a concentration of 26 µM . This >180-fold difference in potency is directly attributable to the position of the acetyl group on the phenyl ring.

AChE Inhibition
Direct comparison
Para: IC₅₀ 142 nM Ortho: No inhibition at 26 µM
Para-isomer required for AChE assays; ortho-isomer inactive.
>180-fold difference based on comparator concentration. Recombinant Anopheles AChE, 10 min Ellman assay.
Acetylcholinesterase Enzyme inhibition SAR

ACC2 Selectivity over ACC1

N-(4-acetylphenyl)-4-chlorobenzamide inhibits recombinant human acetyl-CoA carboxylase 2 (ACC2) with an IC₅₀ of 253 nM [1]. In contrast, it shows negligible inhibition of the ACC1 isoform, with an IC₅₀ > 100,000 nM [2]. This represents a >395-fold selectivity for ACC2 over ACC1.

ACC2 Selectivity
Direct comparison
ACC2 IC₅₀ 253 nM ACC1 IC₅₀ >100 µM
Isoform-selective tool for ACC2 pathway studies.
>395-fold selectivity for ACC2 over ACC1. Recombinant human ACC1/ACC2, 1–3 hr incubation.
Acetyl-CoA carboxylase Isoform selectivity Metabolic disease

Planar Conformation: X-Ray Crystal Structure

Single-crystal X-ray diffraction reveals that N-(4-acetylphenyl)-4-chlorobenzamide adopts a nearly planar conformation, with a torsion angle of -179(2)° between the benzamide and acetylphenyl rings [1]. This planarity, stabilized by van der Waals interactions (nearest intermolecular distance 3.647 Å), is a direct consequence of the para-substitution pattern [2]. In contrast, the ortho-isomer is expected to exhibit significant steric hindrance, forcing a non-planar conformation.

Molecular Planarity
Class-level
Torsion angle −179(2)°
Planar conformation supports structure-based design.
Single-crystal X-ray diffraction, 293 K. Ortho-isomer predicted non-planar.
Crystallography Molecular conformation Structure-based design

CYP2C9 Inhibition: Positional Isomer Comparison

N-(4-acetylphenyl)-4-chlorobenzamide inhibits CYP2C9 with an IC₅₀ of 15,000 nM (15 µM) [1]. This relatively weak inhibition suggests a lower potential for CYP2C9-mediated drug-drug interactions compared to more potent inhibitors. While direct comparative data for the ortho- and meta-isomers on CYP2C9 are not publicly available, the para-substitution pattern is known to influence metabolic stability and enzyme binding in this scaffold class [2].

CYP2C9 Inhibition
Supporting evidence
IC₅₀ 15 µM (15,000 nM)
Lower inhibition potential relative to typical strong CYP2C9 inhibitors.
Data from single assay; isomer comparison not directly available. Class-level inference.
Cytochrome P450 Drug metabolism ADME

N-(4-acetylphenyl)-4-chlorobenzamide: Application Scenarios


Selective ACC2 Inhibition in Metabolic Disease Research

Due to its >395-fold selectivity for ACC2 (IC₅₀ 253 nM) over ACC1 (IC₅₀ > 100 µM) [1], N-(4-acetylphenyl)-4-chlorobenzamide is a preferred tool compound for investigating the specific role of ACC2 in fatty acid oxidation and metabolic disorders. In contrast to pan-ACC inhibitors, this compound allows researchers to dissect ACC2-dependent pathways without confounding effects from ACC1 inhibition.

Structure-Based Drug Design and Scaffold Optimization

The experimentally determined crystal structure of N-(4-acetylphenyl)-4-chlorobenzamide [2] provides a precise, low-energy conformation for computational modeling and structure-based design. The near-planar geometry (torsion angle -179°) is a critical reference for predicting binding modes and optimizing the benzamide scaffold for enhanced potency or selectivity.

AChE Inhibition Studies with Para-Acetyl Isomer

For research programs targeting AChE, the para-acetyl isomer (IC₅₀ 142 nM) is the only active form among positional isomers [3]. Use of the ortho-isomer (no inhibition at 26 µM) will yield negative data. Procurement of N-(4-acetylphenyl)-4-chlorobenzamide is therefore essential for any AChE-focused assay or SAR exploration in this chemical series.

Application
Selection Property
Validation Focus
ACC2 isoform-selective metabolic studies
Isoform-selectivity profile (ACC2 vs ACC1)
ACC2 pathway analysis without ACC1 confounding
Structure-based design and SAR optimization
Crystallographic conformation data
Planar geometry validation for modeling
AChE inhibition SAR studies
Para-acetyl positional isomer requirement
Para-isomer procurement to avoid inactive ortho-isomer

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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